molecular formula C23H16ClFN2O3 B5319543 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B5319543
M. Wt: 422.8 g/mol
InChI Key: WDALIJQOXKFOQV-XUTLUUPISA-N
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Description

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, chlorobenzoyl, fluorophenyl, and pyridylmethyl groups

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3/c24-17-7-3-16(4-8-17)21(28)19-20(15-5-9-18(25)10-6-15)27(23(30)22(19)29)13-14-2-1-11-26-12-14/h1-12,20,28H,13H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDALIJQOXKFOQV-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrole ring using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable catalyst.

    Hydroxylation: The hydroxyl group is typically introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.

    Attachment of the Pyridylmethyl Group: The final step involves the alkylation of the pyrrole ring with 3-pyridylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(2-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure with a different position of the pyridylmethyl group.

    4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-IMIDAZOL-2-ONE: Similar structure with an imidazole ring instead of a pyrrole ring.

Uniqueness

The uniqueness of 4-(4-CHLOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

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